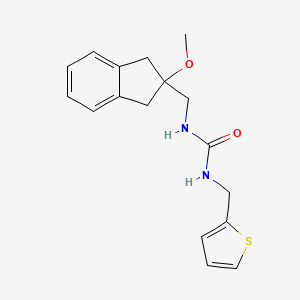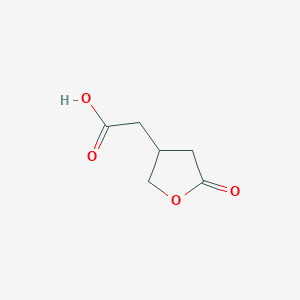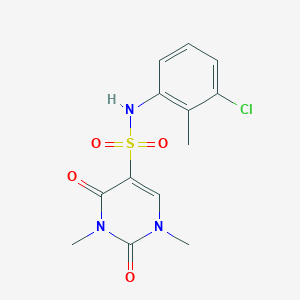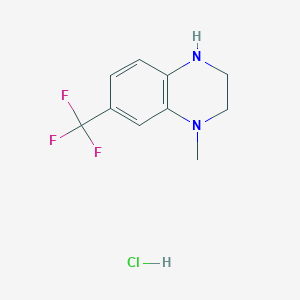
Tert-butyl 3-phenyl-4-(trifluoroacetamido)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 3-phenyl-4-(trifluoroacetamido)pyrrolidine-1-carboxylate” is a chemical compound used in various scientific research. It has a CAS Number of 1803599-56-5 and a molecular weight of 358.36 . Its IUPAC name is tert-butyl 3-phenyl-4- (2,2,2-trifluoroacetamido)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21F3N2O3/c1-16(2,3)25-15(24)22-9-12(11-7-5-4-6-8-11)13(10-22)21-14(23)17(18,19)20/h4-8,12-13H,9-10H2,1-3H3,(H,21,23) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Aplicaciones Científicas De Investigación
Synthetic Methodologies and Structural Analysis
- The synthesis and structural analysis of related compounds have been a focal point of research. For instance, the compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} carbamate, showcasing the intricacies of pyrrolidinone structures, was characterized by its all-cis trisubstituted pyrrolidin-2-one framework, with an emphasis on the absolute configurations of its lactam ring. This structural delineation aids in the understanding of stereochemical preferences and interactions within similar compounds (Weber et al., 1995).
Medicinal Chemistry Applications
- Research in medicinal chemistry has identified related structures as potent inhibitors for specific targets. For instance, the development of influenza neuraminidase inhibitors is based on the efficient synthesis of pyrrolidine cores, demonstrating the utility of such compounds in the development of antiviral agents. The design process utilized the core structure for high-throughput synthesis, leading to significant findings in inhibiting influenza A and B strains (Wang et al., 2001).
Enantioselective Synthesis
- The asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines highlights the compound's role in the synthesis of chiral molecules. This approach, via a nitrile anion cyclization strategy, achieved high yields and enantiomeric excess, demonstrating its importance in the preparation of enantioselective compounds for further pharmaceutical applications (Chung et al., 2005).
Chemical Modification and Functionalization
- The coupling reactions of partially reduced pyridine derivatives, leading to a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcase the functionalization capabilities of related compounds. Such reactions are pivotal for introducing various functional groups, thereby expanding the utility of these compounds in synthetic chemistry (Wustrow & Wise, 1991).
Catalyst and Reagent Development
- The development of efficient methods for the N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate as a catalyst demonstrates the compound's utility in facilitating chemical transformations. This method's advantages, such as high yields, short reaction times, and catalyst reusability, underscore the importance of such compounds in synthetic methodologies (Karimian & Tajik, 2014).
Propiedades
IUPAC Name |
tert-butyl 3-phenyl-4-[(2,2,2-trifluoroacetyl)amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c1-16(2,3)25-15(24)22-9-12(11-7-5-4-6-8-11)13(10-22)21-14(23)17(18,19)20/h4-8,12-13H,9-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOFBNUOSFGOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2888261.png)
![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)
![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)


![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2888273.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2888274.png)
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888275.png)
![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2888276.png)


![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)